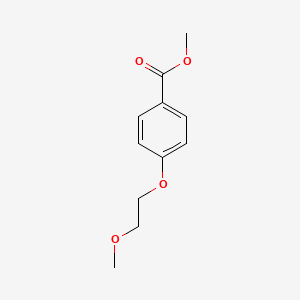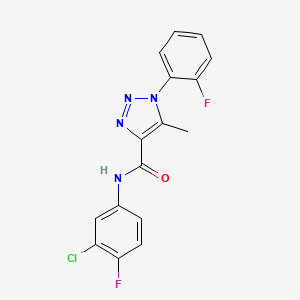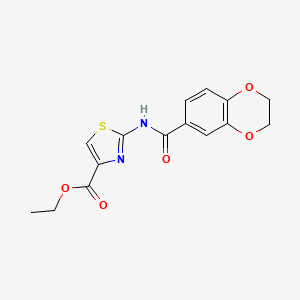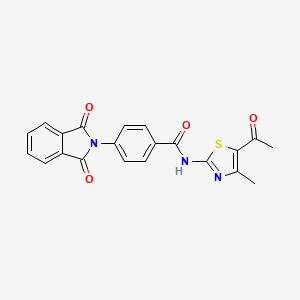
Methyl 4-(2-methoxyethoxy)benzoate
Overview
Description
Methyl 4-(2-methoxyethoxy)benzoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position of the benzene ring is substituted with a 2-methoxyethoxy group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(2-methoxyethoxy)benzoate can be synthesized through the esterification of 4-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature, and the product is purified through distillation or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-methoxyethoxy)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-(2-methoxyethoxy)benzyl alcohol, using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide as a solvent.
Major Products Formed:
Oxidation: 4-(2-methoxyethoxy)benzoic acid.
Reduction: 4-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-(2-methoxyethoxy)benzoate is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of esterified benzoic acid derivatives on cellular processes. It is also employed in the development of new biochemical assays .
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is used in the formulation of topical medications and as a preservative in pharmaceutical products .
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It is also utilized as a solvent in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-(2-methoxyethoxy)benzoic acid, which can then interact with cellular enzymes and receptors. The methoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Methyl 4-(2-ethoxyethoxy)benzoate: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
Methyl 4-(2-hydroxyethoxy)benzoate: Contains a hydroxyethoxy group, which affects its solubility and reactivity.
Methyl 4-(2-methoxypropoxy)benzoate: Substituted with a methoxypropoxy group, leading to different chemical and physical properties.
Uniqueness: Methyl 4-(2-methoxyethoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased solubility in organic solvents and enhanced reactivity in esterification and substitution reactions. Its methoxyethoxy group also provides steric hindrance, influencing its interaction with other molecules.
Properties
IUPAC Name |
methyl 4-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-7-8-15-10-5-3-9(4-6-10)11(12)14-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICGBQSMTKKKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde](/img/structure/B2426625.png)
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2426626.png)




![2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene](/img/structure/B2426637.png)

![N-Ethyl-N-[2-oxo-2-(4-propan-2-yloxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2426640.png)


![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2426645.png)

![1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2426648.png)
